molecular formula C8H16O B6171052 rac-[(1R,2R)-2-tert-butylcyclopropyl]methanol, trans CAS No. 199794-90-6

rac-[(1R,2R)-2-tert-butylcyclopropyl]methanol, trans

Cat. No.: B6171052
CAS No.: 199794-90-6
M. Wt: 128.2
InChI Key:
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Description

rac-[(1R,2R)-2-tert-butylcyclopropyl]methanol, trans is a chiral cyclopropyl alcohol compound It is characterized by the presence of a tert-butyl group attached to a cyclopropane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-tert-butylcyclopropyl]methanol, trans typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of tert-butyl-substituted alkenes with diazo compounds in the presence of a catalyst to form the cyclopropane ring. Subsequent reduction or hydrolysis steps yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-tert-butylcyclopropyl]methanol, trans undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form hydrocarbons or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce hydrocarbons.

Scientific Research Applications

rac-[(1R,2R)-2-tert-butylcyclopropyl]methanol, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-tert-butylcyclopropyl]methanol, trans involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar tert-butyl group.

    tert-Butyl alcohol: A simple alcohol with a tert-butyl group.

    tert-Butyl chloride: An alkyl halide with a tert-butyl group.

Uniqueness

rac-[(1R,2R)-2-tert-butylcyclopropyl]methanol, trans is unique due to its chiral cyclopropyl structure combined with a methanol group

Properties

CAS No.

199794-90-6

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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